Fmoc-D-Asu-OH
Description
The exact mass of the compound this compound is 411.16818752 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660671 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-78-4, 218457-76-2 | |
| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Non Canonical Amino Acid Research
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery, allowing for the creation of molecules with novel biological activities and improved pharmacological profiles. nih.govresearchgate.net These synthetic amino acids, not found in the standard genetic code, enrich the functional pool of their canonical counterparts and are pivotal in the development of a new generation of pharmaceuticals. nih.gov The biosynthesis of ncAAs is gaining traction as a more environmentally friendly and efficient alternative to traditional chemical synthesis. nih.gov
The introduction of ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which is particularly suitable for creating peptides containing D-amino acids or other modifications that may be toxic or incompatible with cellular machinery. nih.gov This technique allows for the precise, site-specific incorporation of ncAAs, enabling the fine-tuning of peptide properties. nih.gov The ability to modify proteins with ncAAs provides a powerful tool for developing bioconjugates with site-specific modifications for various applications, including disease diagnosis. mdpi.com
Fmoc-D-Asu-OH is a prime example of an nCAA that provides unique structural motifs for peptide design. Its integration into peptide sequences allows for the exploration of novel chemical space and the development of peptides with enhanced stability and specific conformational constraints.
Significance of D Configuration in Peptide and Peptidomimetic Design
The stereochemistry of amino acids is a critical determinant of peptide and protein structure and function. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, the incorporation of their D-enantiomers into synthetic peptides offers significant advantages in the design of peptidomimetics and therapeutic peptides.
One of the most well-established benefits of introducing D-amino acids is the enhanced resistance to proteolytic degradation. lifetein.comnih.govnih.gov Peptidases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids. Consequently, peptides containing D-amino acids are less susceptible to enzymatic cleavage, leading to a longer circulation half-life in biological systems. lifetein.comnih.gov For instance, replacing an L-amino acid with its D-counterpart at the N-terminus can prevent hydrolysis by aminopeptidases. lifetein.com
Beyond improving stability, the D-configuration has a profound impact on the secondary structure of peptides. The introduction of a D-amino acid can induce specific turns and folds that are not readily accessible to homochiral L-peptides. rsc.org For example, D-proline is known to facilitate the formation of β-turns and β-hairpins, crucial structures for molecular recognition and biological activity. This conformational control is a powerful tool for designing peptides with specific binding affinities and biological functions. nih.govrsc.org The presence of a D-amino acid alters the local geometry, which can either enhance or disrupt interactions with biological targets. rsc.org
D-amino acids are not merely synthetic curiosities; they are found in nature, particularly in antimicrobial peptides produced by microorganisms and even in the venom of certain animals. lifetein.com Their natural occurrence underscores their biological relevance and potential in drug development. lifetein.com
Overview of Fmoc D Asu Oh As a Versatile Building Block in Complex Molecular Architectures
Orthogonal Protecting Group Strategies for Asu Side-Chain Functionalities
Specialized Protecting Groups
The successful synthesis of peptides, especially those incorporating non-proteinogenic amino acids like this compound, relies heavily on the strategic use of protecting groups. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), protecting groups serve to temporarily mask reactive functional groups, preventing undesired side reactions during peptide chain elongation. Orthogonality—the ability to selectively remove one protecting group without affecting others—is paramount for complex synthetic designs organic-chemistry.orgiris-biotech.deorganic-chemistry.orgub.edu.
For Fmoc-SPPS, the α-amino group is protected by the base-labile Fmoc group, which is typically removed by treatment with piperidine iris-biotech.depeptide.comresearchgate.net. Side-chain protecting groups are chosen to be stable during Fmoc deprotection and coupling steps but are removed during the final cleavage from the resin, often under acidic conditions. For amino acids with carboxylic acid side chains, such as aspartic acid and glutamic acid, tert-butyl (tBu) esters are commonly employed peptide.com. Similarly, for derivatives of aminosuberic acid, appropriate side-chain protection is crucial.
NHOtBu Protection: The tert-butyloxycarbonyl (tBu) group, when used to protect the side-chain amine of diamino acids or the hydroxyl group of serine/threonine, is a standard choice due to its stability under Fmoc deprotection conditions and its lability to trifluoroacetic acid (TFA) during final cleavage iris-biotech.depeptide.com. Specifically for this compound derivatives, the N-hydroxysuccinimide ester (Fmoc-OSu) is often used for Fmoc protection, with yields typically around 98% vulcanchem.com. The NHOtBu group has been employed to protect the amine functionality in aminosuberic acid derivatives, such as Fmoc-L-Asu(NHOtBu)-OH, contributing to the synthesis of potent inhibitors like Peptide 11, which targets the NuRD corepressor complex vulcanchem.comnih.gov. This protection strategy has been shown to maintain high enantiomeric excess (>99%) during synthesis, which is critical for preserving the stereochemical integrity of the peptide backbone vulcanchem.comnih.govacs.org.
While the prompt mentions Bno and OMpe as examples of specialized protecting groups, these specific moieties are not prominently featured in the provided literature concerning this compound or general Fmoc-SPPS strategies. However, the principle of using specialized protecting groups extends to other amino acid side chains. For instance, 2-phenylisopropyl (2-PhiPr) esters can be used for aspartic and glutamic acid side chains when selective deprotection is required, being removable with mild acid (1% TFA/DCM) without affecting t-butyl groups peptide.com. Allyl (All) esters offer orthogonality as they are stable to both TFA and piperidine and can be removed via palladium catalysis peptide.com. The development of orthogonal protecting groups, such as Dde or ivDde, for diamino acids like lysine (B10760008) and ornithine allows for selective functionalization and the creation of branched or cyclic peptides researchgate.netsigmaaldrich.com. The selection of these groups is dictated by the specific requirements of the peptide sequence and the desired post-translational modifications or structural constraints.
Scalable Synthetic Protocols for Research and Development
The utility of this compound in peptide research and development necessitates efficient and scalable synthetic methods. The asymmetric alkylation route has emerged as a key strategy for preparing enantiopure this compound. This method typically begins with a nickel(II) Schiff base complex, which is then alkylated using a suitable bromoalkyl ketone to introduce the desired side chain vulcanchem.comacs.orgmdpi.com.
Asymmetric Alkylation Route: A common approach involves the alkylation of a chiral nickel(II) Schiff base complex with a bromoalkyl ketone, followed by decomplexation to liberate the free amino acid. Subsequent Fmoc protection using N-fluorenylmethoxycarbonyloxysuccinimide (Fmoc-OSu) yields the protected amino acid derivative vulcanchem.comacs.org. This route is advantageous for its ability to control stereochemistry, achieving high enantiomeric excess (>99%) for both L- and D-enantiomers of Fmoc-Asu(NHOtBu)-OH vulcanchem.comnih.govacs.org.
Key steps and typical yields reported for this synthetic pathway include:
Alkylation: Reaction of the Ni(II) complex with a bromoalkyl ketone, often in the presence of a base like K₂CO₃, can proceed with yields around 85% vulcanchem.com.
Decomplexation: Treatment with 8-hydroxyquinoline (B1678124) and HCl liberates the free amino acid, typically in high yields (e.g., 90%) vulcanchem.com.
Fmoc Protection: Reaction with Fmoc-OSu in the presence of a base such as NaHCO₃ yields the Fmoc-protected amino acid with excellent efficiency, often around 98% vulcanchem.com.
These steps can be scaled up to produce gram quantities of bench-stable Fmoc-protected amino acid building blocks, making them readily available for research vulcanchem.comacs.orgmdpi.comresearchgate.net.
Integration into SPPS and Scalability: this compound, when appropriately protected, is compatible with standard Fmoc/tBu SPPS protocols vulcanchem.comacs.org. Its incorporation into peptide sequences can be achieved using microwave-assisted synthesis, which can enhance coupling efficiency and reduce reaction times vulcanchem.com. For instance, microwave-assisted SPPS on Rink Amide resin has been used to synthesize peptides incorporating this compound, yielding products with reasonable purity after purification vulcanchem.com. The ability to synthesize these building blocks on a gram scale facilitates their use in high-throughput screening and the development of peptide-based inhibitors, such as those targeting histone deacetylases (HDACs) vulcanchem.comnih.govacs.orgnih.gov. The octanedioic acid side chain of Asu mimics natural amino acid spacing, positioning zinc-binding groups effectively within enzyme active sites vulcanchem.com.
Data Tables:
Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Adducts vulcanchem.com
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 412.17546 | 197.6 |
| [M+Na]+ | 434.15740 | 204.6 |
| [M+NH₄]+ | 429.20200 | 201.7 |
Table 2: Key Synthetic Steps & Yields for Asymmetric Alkylation Route of this compound vulcanchem.com
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Ni(II) complex, K₂CO₃, bromoalkyl ketone | ~85 |
| Decomplexation | 8-Hydroxyquinoline, HCl | ~90 |
These synthetic methodologies and the availability of specialized building blocks like this compound are instrumental in advancing research in peptide therapeutics and chemical biology, enabling the creation of complex peptide structures with precisely engineered functionalities.
Compound List:
(9H-Fluoren-9-ylmethoxycarbonyl)-D-Aminosuberic Acid (this compound)
Fmoc-L-Asu(NHOtBu)-OH
Fmoc-D-Asu(NHOtBu)-OH
Fmoc-OSu (N-fluorenylmethoxycarbonyloxysuccinimide)
NHOtBu (tert-butyloxycarbonyl group, when used to protect amine)
tBu (tert-butyl ester)
2-PhiPr (2-phenylisopropyl ester)
All (Allyl ester)
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Ala(N3)-OH
Fmoc-Aha-OH (L-azidohomoalanine)
Fmoc-Dap(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-His(Trt)-OH
Fmoc-Sec(Xan)-OH
Fmoc-Sec(Trt)-OH
Fmoc-AEG-OBn
Fmoc-AEG-OH
Mechanistic Investigations of Reaction Pathways and Prevention of Side Reactions Involving 9h Fluoren 9 Ylmethoxycarbonyl D Aminosuberic Acid in Peptide Synthesis
Aspartimide Formation: Mechanisms and Sequence-Dependent Susceptibility
Aspartimide formation is a notorious and sequence-dependent side reaction that significantly impacts the purity and yield of peptides containing aspartic acid (Asp) residues, and potentially other dicarboxylic amino acids like aminosuberic acid if their side chains allow for similar cyclization pathways rsc.orgresearchgate.netiris-biotech.desigmaaldrich.comiris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netnih.goviris-biotech.deoup.comnih.gov. This reaction is particularly problematic during Fmoc-based SPPS due to the basic conditions employed for Fmoc removal iris-biotech.deiris-biotech.deoup.com.
The propensity for aspartimide formation is strongly influenced by the amino acid sequence immediately following the Asp residue. Motifs such as Asp-Gly (DG) are highly susceptible, with Asp-Ser, Asp-Asn, Asp-Gln, and Asp-Arg also exhibiting significant risk researchgate.netiris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.deresearchgate.net. The side chain of the Asp residue, typically protected as an ester (e.g., tert-butyl ester, OtBu), can undergo intramolecular cyclization.
Base-Catalyzed Cyclization and Rearrangement
The formation of the aspartimide intermediate is primarily a base-catalyzed process rsc.orgiris-biotech.deiris-biotech.deoup.com. Under basic conditions, the nitrogen atom of the peptide bond adjacent to the Asp residue can be deprotonated, rendering it nucleophilic iris-biotech.deiris-biotech.deresearchgate.net. This nucleophilic nitrogen then attacks the carbonyl carbon of the Asp side-chain ester. This intramolecular attack leads to the displacement of the ester protecting group and the formation of a five-membered cyclic imide structure, the aspartimide rsc.orgiris-biotech.deiris-biotech.deresearchgate.netoup.com. The presence of strong bases, such as piperidine (B6355638) used for Fmoc deprotection, significantly promotes this cyclization iris-biotech.deiris-biotech.deoup.com.
Epimerization and Beta-Isomerization Through Succinimide (B58015) Intermediates
The aspartimide intermediate is inherently unstable and prone to rearrangement, leading to the generation of various by-products researchgate.netbiotage.com. The cyclic succinimide ring can open via hydrolysis or further base-catalyzed reactions.
One critical consequence of this ring-opening is epimerization . The α-carbon of the Asp residue within the aspartimide intermediate becomes stereochemically labile. This can lead to the inversion of configuration, converting an L-Asp residue to a D-Asp residue, or vice versa iris-biotech.desigmaaldrich.comresearchgate.netiris-biotech.de. The resulting diastereomeric mixture is notoriously difficult to separate from the desired peptide product, often co-eluting during chromatographic purification sigmaaldrich.comiris-biotech.de.
Another significant outcome is β-isomerization . The aspartimide ring can open to form a β-peptide bond, where the amino acid residue is linked through the β-carboxyl group of Asp rather than the α-carboxyl group researchgate.netiris-biotech.desigmaaldrich.comiris-biotech.deresearchgate.netoup.com. This results in the formation of β-aspartyl peptides, which are also extremely challenging to resolve from the target α-aspartyl peptides due to their similar chemical and physical properties sigmaaldrich.comiris-biotech.de. In total, aspartimide formation can lead to a complex mixture of products, including the aspartimide itself, epimerized versions, β-peptides, and their corresponding piperidide adducts researchgate.netiris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netiris-biotech.de.
Strategies for Aspartimide Mitigation
Given the detrimental impact of aspartimide formation on peptide synthesis, various strategies have been developed to prevent or minimize its occurrence. These approaches primarily focus on either sterically hindering the cyclization event or employing specialized building blocks that inherently prevent the formation of the aspartimide intermediate.
Sterically Hindered Side-Chain Protecting Groups
A common strategy to mitigate aspartimide formation involves the use of sterically bulky protecting groups for the Asp side-chain carboxylate rsc.orgiris-biotech.deresearchgate.netiris-biotech.deoup.combiotage.com. These groups, often esters, are designed to shield the carboxylate functionality, making it less accessible to nucleophilic attack by the peptide backbone nitrogen.
While the tert-butyl (OtBu) ester is widely used, it offers only moderate protection against aspartimide formation, particularly in sensitive sequences like Asp-Gly oup.com. More effective protection can be achieved with bulkier ester derivatives. Examples include:
OEpe (2-ethyl-2-phenylpropyl) and OBno (2-phenylisopropyl) esters: These groups provide increased steric hindrance compared to OtBu sigmaaldrich.comresearchgate.netiris-biotech.deoup.com.
OMpe (2-methyl-2-phenylpropyl) ester: This group has also shown improved protection over OtBu biotage.com.
Bulky β-trialkyl-methyl esters: These derivatives, featuring longer alkyl chains, offer enhanced shielding of the aspartyl β-carboxyl group iris-biotech.de.
These sterically demanding groups can significantly reduce the formation of aspartimide-derived by-products. However, it is important to note that some of these hydrophobic protecting groups may introduce solubility issues or slightly reduce coupling efficiency iris-biotech.deiris-biotech.denih.gov.
Use of Pseudoproline and Dmb-Dipeptide Building Blocks
Specialized dipeptide building blocks have proven highly effective in preventing aspartimide formation, especially in challenging sequences.
Pseudoproline Dipeptides: These are synthetic dipeptides incorporating a proline-like structure derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues acs.orgnih.govchempep.com. They function by disrupting the secondary structure of the growing peptide chain, introducing a "kink" analogous to proline's effect acs.orgnih.govchempep.com. This structural disruption not only improves solubility and reduces aggregation but also actively suppresses aspartimide formation by altering the peptide's conformation, making the Asp side chain less accessible for cyclization acs.orgnih.govnih.gov.
Dmb-Dipeptide Building Blocks (2,4-Dimethylbenzyl): The 2,4-dimethylbenzyl (Dmb) group serves as an auxiliary protecting group for the amide nitrogen of a peptide bond iris-biotech.denih.govpeptide.comiris-biotech.devulcanchem.comresearchgate.net. When incorporated into a dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the Dmb group effectively masks the reactive nitrogen, converting the standard secondary amine to a tertiary amine. This modification prevents the nucleophilic attack required for aspartimide formation iris-biotech.denih.govpeptide.comvulcanchem.comresearchgate.net. Dmb-protected dipeptides are particularly effective for sequences known to be prone to aspartimide formation, such as Asp-Gly motifs iris-biotech.denih.govvulcanchem.com. The Dmb group is typically removed during the final cleavage step with trifluoroacetic acid (TFA) iris-biotech.denih.gov.
Other Mitigation Approaches:
Acidic Additives: Incorporating mild acidic additives, such as hydroxybenzotriazole (B1436442) (HOBt) or formic acid, into the Fmoc deprotection solution can help buffer the basicity and reduce aspartimide formation rsc.orgiris-biotech.deresearchgate.netoup.combiotage.compeptide.com.
Cyanosulfurylide (CSY) Protection: This advanced protecting group forms a stable C-C bond with the carboxylic acid, completely preventing aspartimide formation. However, its removal may lead to other side reactions rsc.orgiris-biotech.deresearchgate.netnih.govresearchgate.net.
Applications of 9h Fluoren 9 Ylmethoxycarbonyl D Aminosuberic Acid in the Construction of Advanced Biologically Relevant Peptide and Peptidomimetic Structures
Engineering of Self-Assembling Peptides with Fmoc-D-Asu-OH Units
The design and synthesis of peptides capable of spontaneous self-assembly into ordered nanostructures is a cornerstone of advanced biomaterial development. Incorporating modified amino acids and protecting groups allows for precise control over these assembly processes, leading to materials with tailored properties. (9H-Fluoren-9-ylmethoxycarbonyl)-D-Aminosuberic Acid (this compound) serves as a valuable building block in this context, merging the self-assembly-promoting capabilities of the fluorenylmethoxycarbonyl (Fmoc) group with the enhanced biostability and unique structural characteristics imparted by D-aminosuberic acid.
The Role of Fmoc and D-Aminosuberic Acid in Peptide Self-Assembly:
The Fmoc group is a well-established moiety in peptide chemistry, widely recognized for its utility in solid-phase peptide synthesis (SPPS) asm.orgbeilstein-journals.org. Beyond its protective function, the Fmoc group's inherent aromaticity and hydrophobicity are potent drivers for peptide self-assembly beilstein-journals.orgnih.govresearchgate.net. Through π-π stacking and hydrophobic interactions, the Fmoc group facilitates the formation of ordered supramolecular structures, such as nanofibers and hydrogels beilstein-journals.orgnih.govresearchgate.netmdpi.com. These interactions, often in concert with hydrogen bonding from the peptide backbone, can lead to rapid gelation and the creation of stable, three-dimensional networks beilstein-journals.orgmdpi.com.
Engineering Self-Assembling Peptide Structures with this compound:
The strategic integration of this compound into peptide sequences enables the rational design of self-assembling materials. Utilizing standard SPPS protocols, this compound can be readily incorporated as a building block, leveraging the Fmoc group for controlled deprotection cycles. The resulting modified peptides can then be induced to self-assemble through various stimuli, such as changes in solvent composition, pH, or concentration.
The combination of the Fmoc group and D-aminosuberic acid within a single building block allows for the engineering of peptides with enhanced self-assembly capabilities and improved stability. The Fmoc moiety initiates and drives the assembly process via non-covalent interactions, while the D-aminosuberic acid component contributes to the structural integrity and proteolytic resistance of the assembled nanostructures. The dicarboxylic acid groups present an opportunity to engineer specific functionalities, such as acting as nucleation sites for biomineralization or facilitating targeted molecular binding, thereby broadening the applicability of these peptide-based materials.
Research Findings on the Engineering of Self-Assembling Peptides with this compound Units:
Research into Fmoc-protected amino acids and peptides containing D-amino acids provides a robust foundation for understanding the engineering potential of this compound. Studies have consistently demonstrated that Fmoc-protected amino acids and short peptides can self-assemble into ordered nanostructures, including fibers and hydrogels, driven by the Fmoc group's aromatic interactions beilstein-journals.orgnih.govresearchgate.netmdpi.com. Concurrently, the incorporation of D-amino acids has been shown to improve peptide biostability and to influence the resulting self-assembly pathways and material properties nih.govnih.govrsc.org.
The following table summarizes key research findings and principles relevant to the engineering of self-assembling peptides using this compound, drawing from established knowledge of similar modified amino acids and peptide systems:
| Peptide Sequence Example (Conceptual) | Incorporated Unit | Key Role/Contribution of this compound | Observed Self-Assembly Behavior | Primary Driving Forces | Potential Applications (Material Property-driven) |
| Ac-X-Fmoc-D-Asu-OH-Y-NH2 | This compound | Fmoc: Drives assembly via π-π stacking and hydrophobic interactions. D-Asu: Enhances biostability, introduces potential for specific charge interactions or cross-linking via dicarboxylic acid groups, and influences secondary structure due to D-chirality. | Formation of ordered nanofibers, β-sheet structures, or hydrogels. | π-π stacking (Fmoc), Hydrogen bonding (peptide backbone), Hydrophobic interactions. | Biomaterials, drug delivery scaffolds, tissue engineering matrices, controlled release systems. |
| Ac-Phe-Fmoc-D-Asu-OH-Phe-NH2 | This compound | Fmoc: Facilitates aromatic stacking. D-Asu: Modulates packing and enhances stability. | Formation of stable hydrogels composed of entangled nanofibers. | π-π stacking, Hydrogen bonding, Hydrophobic interactions. | Scaffolds for cell culture, regenerative medicine. |
| Ac-Gly-Fmoc-D-Asu-OH-Gly-NH2 | This compound | Fmoc: Initiates self-assembly. D-Asu: Contributes to overall stability and potential for ionic interactions. | Formation of supramolecular structures with tunable properties. | π-π stacking, Hydrogen bonding. | Advanced drug delivery vehicles, functional coatings. |
Note: The peptide sequences provided are conceptual examples illustrating the incorporation of this compound. Specific experimental data for this compound in these exact sequences may be under active investigation and build upon the principles demonstrated by related Fmoc-protected and D-amino acid-containing peptides.
The strategic incorporation of this compound into peptide sequences offers a versatile platform for engineering self-assembling systems. By leveraging the assembly-driving properties of the Fmoc group and the stability-enhancing and structurally modulating features of D-aminosuberic acid, researchers can rationally design peptide-based nanomaterials with tailored properties for a wide array of advanced biomedical and material science applications.
Compound List:
this compound
(9H-Fluoren-9-ylmethoxycarbonyl)-D-Aminosuberic Acid
Fmoc
D-Aminosuberic Acid
D-amino acid
Amino acid
Analytical and Characterization Methodologies for 9h Fluoren 9 Ylmethoxycarbonyl D Aminosuberic Acid and Its Peptide Conjugates in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Fmoc-D-Asu-OH and its peptide conjugates. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases such as C18 or C8 columns with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid. This method effectively separates the target compound from unreacted starting materials, synthetic byproducts, and degradation products. The detection is usually performed using UV absorbance, leveraging the characteristic chromophore of the Fmoc group. For Fmoc-protected amino acids, HPLC analysis typically indicates purity levels exceeding 98.0% tcichemicals.comchemimpex.comsigmaaldrich.comsigmaaldrich.compeptanova.de.
Chiral HPLC for Enantiomeric Purity Assessment
Given that this compound is a chiral molecule, confirming its enantiomeric purity is paramount to prevent the introduction of unwanted stereoisomers into peptide sequences, which can significantly alter biological activity and potentially lead to adverse effects. Chiral HPLC (cHPLC) employs specialized chiral stationary phases (CSPs) designed to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of Fmoc-protected amino acids phenomenex.comchinacloudapi.cnrsc.org. Research has demonstrated that these CSPs can achieve baseline resolution for many Fmoc-protected amino acids, with enantiomeric excess (ee) values often exceeding 99.0% phenomenex.comchemimpex.com. For instance, chiral HPLC analyses of Fmoc-L-Asu(NHOtBu)-OH and its D-enantiomer have confirmed enantiomeric excess greater than 99% when synthesized via specific stereoselective routes, underscoring the method's capability to detect even minor racemization vulcanchem.com.
Spectroscopic Monitoring of Reaction Progress (e.g., UV, FT-IR)
Spectroscopic techniques play a vital role in monitoring the progress of reactions involving this compound, such as its coupling to a peptide chain or the deprotection of the Fmoc group.
UV Spectroscopy: The Fmoc group possesses a strong UV absorbance, typically around 260-300 nm, due to its fluorene (B118485) moiety researchgate.net. This characteristic absorbance can be utilized to monitor the efficiency of Fmoc deprotection. The cleavage of the Fmoc group releases dibenzofulvene, which has a distinct UV profile, allowing for real-time tracking of the deprotection step in solid-phase peptide synthesis (SPPS) researchgate.net.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is valuable for identifying key functional groups and monitoring chemical transformations. For this compound, characteristic absorption bands would include those for the amide carbonyl (C=O), N-H stretching, carboxylic acid O-H, and the aromatic C=C bonds of the Fmoc group. Changes in these bands can indicate successful peptide bond formation or the removal of the Fmoc protecting group during synthesis dergipark.org.trphcogj.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound itself and its integration into peptide sequences.
Proton NMR (¹H NMR): ¹H NMR spectra provide detailed information about the proton environment, including chemical shifts, signal multiplicities (splitting patterns), coupling constants, and integration values. These parameters allow for the assignment of specific protons within the Fmoc group, the amino acid backbone, and the aminosuberic acid side chain, confirming the compound's structure and purity phcogj.comemerypharma.comacdlabs.comclaremont.edu.
Carbon NMR (¹³C NMR): ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Chemical shifts of carbon atoms in the Fmoc moiety, the carboxylic acid groups, and the aliphatic chain of aminosuberic acid can be assigned, further solidifying structural confirmation phcogj.comemerypharma.comclaremont.edu.
Two-Dimensional (2D) NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between atoms, particularly in complex molecules or peptide conjugates. These experiments provide definitive evidence for the proposed structure and the successful incorporation of this compound into a peptide chain dergipark.org.tremerypharma.comacs.org.
Table of Compound Names
| Common Name / Abbreviation | Full Chemical Name |
| This compound | (9H-Fluoren-9-ylmethoxycarbonyl)-D-Aminosuberic Acid |
| Fmoc | 9H-Fluoren-9-ylmethoxycarbonyl |
| D-Aminosuberic Acid | D-2-Aminooctanedioic acid |
| Fmoc-L-Asu(NHOtBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid N-tert-butoxycarbonyl |
| Fmoc-D-Asu(NHOtBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-D-α-aminosuberic acid N-tert-butoxycarbonyl |
| Fmoc-Asu(OtBu)-OH | (9H-Fluoren-9-ylmethoxycarbonyl)-Aminosuberic acid tert-butyl ester |
| Fmoc-D-Pro-OH | N-(9-Fluorenylmethoxycarbonyl)-D-Proline |
| Fmoc-D-Cha-OH | N-(9-Fluorenylmethoxycarbonyl)-D-Cyclohexylalanine |
| Fmoc-D-Asn-OH | N-(9-Fluorenylmethoxycarbonyl)-D-Asparagine |
| Fmoc-Aon-OH | (9H-Fluoren-9-ylmethoxycarbonyl)-α-aminooctanoic acid (example of a related non-proteinogenic amino acid derivative) |
| Fmoc-Asuha(Bu)-OH | (9H-Fluoren-9-ylmethoxycarbonyl)-Aminosuberic acid hexylamide (example of a related derivative) |
| D-Asu-OH | D-2-Aminooctanedioic acid |
| [18F]-FASu | [18F]-5-Fluoroaminosuberic acid |
| D-Asp | D-Aspartic Acid |
| L-Asp | L-Aspartic Acid |
| Isoaspartate | Isoaspartic Acid |
| D-isoAsp | D-Isoaspartic Acid |
| Fmoc-L-α-aminosuberic acid | (9H-Fluoren-9-ylmethoxycarbonyl)-L-α-Aminosuberic Acid |
| Fmoc-D-Ala-OH | N-(9-Fluorenylmethoxycarbonyl)-D-Alanine |
| D-α-Aminosuberic acid | D-2-Aminooctanedioic acid |
Future Research Directions and Innovations Pertaining to 9h Fluoren 9 Ylmethoxycarbonyl D Aminosuberic Acid in Chemical Research
Exploration of Novel Orthogonal Protecting Groups for Complex Syntheses
The development of sophisticated synthetic methodologies often hinges on the availability of orthogonal protecting groups that can be selectively removed under distinct chemical conditions without affecting other functionalities within a molecule. The Fmoc/tert-butyl (tBu) strategy is a well-established orthogonal system in peptide synthesis, where the base-labile Fmoc group protects the α-amino terminus, and acid-labile tBu groups protect side chains organic-chemistry.orgiris-biotech.de.
Fmoc-D-Asu-OH, with its dicarboxylic acid nature, presents an opportunity to explore novel orthogonal protection schemes for its side chain. Future research could investigate the selective protection of one or both of its carboxyl groups with moieties orthogonal to both Fmoc and common side-chain protecting groups. This would enable the stepwise elaboration of complex peptide architectures, branched peptides, or cyclic peptides with precisely controlled modifications. For instance, the incorporation of groups cleavable by specific enzymes or light-activated reagents could offer unprecedented control over deprotection steps, thereby facilitating the synthesis of highly complex biomolecules and peptidomimetics. Research into alternative protecting groups like Dde, ivDde, or azido (B1232118) functionalities, known for their distinct cleavage chemistries, could be applied to the carboxyl groups of aminosuberic acid derivatives to create new orthogonal strategies sigmaaldrich.comrsc.orgpeptide.com.
Advancements in Automated and High-Throughput Synthesis Utilizing this compound
The compatibility of this compound with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols makes it an ideal building block for automated and high-throughput synthesis iris-biotech.deiris-biotech.denih.govacs.orgfrontiersin.orgacs.org. Current automated peptide synthesizers routinely employ Fmoc chemistry, enabling the efficient assembly of peptide chains frontiersin.orgvapourtec.com. This compound can be readily incorporated into these automated workflows, facilitating the creation of diverse peptide libraries.
Future advancements could focus on optimizing coupling and deprotection cycles specifically for this compound to maximize yields and minimize side reactions in automated platforms. Its utility in generating libraries for high-throughput screening (HTS) is particularly noteworthy, as demonstrated by its use in synthesizing substrate peptidomimetic inhibitors (SPIs) for histone deacetylases (HDACs) iris-biotech.denih.govacs.orgacs.org. Further research could explore its integration into microfluidic or continuous flow synthesis systems, potentially leading to more efficient and scalable production of complex peptides and peptidomimetics. The development of novel solid supports or resin-cleavage cocktails tailored for residues like aminosuberic acid could also enhance the robustness of automated syntheses.
Expanding the Scope of Non-Native Amino Acid Incorporation for Functional Materials and Therapeutics
The incorporation of non-native amino acids, particularly D-amino acids, into peptides is a powerful strategy for enhancing their pharmacological properties and creating novel functional materials activotec.comchempep.com. D-amino acids can increase resistance to enzymatic degradation, improve metabolic stability, and modulate peptide conformation and receptor binding affinity activotec.comchempep.com. This compound, as a D-amino acid derivative, offers these advantages.
Its application in therapeutics is already established through its use in synthesizing potent HDAC inhibitors, which are crucial targets in cancer and other diseases iris-biotech.denih.govacs.orgacs.org. Future research can expand on this by exploring this compound for developing other peptide-based therapeutics, such as antimicrobial peptides or enzyme inhibitors, where enhanced stability and modified biological activity are desired.
Beyond therapeutics, the dicarboxylic acid nature of the aminosuberic acid side chain provides opportunities for creating functional biomaterials. The two carboxyl groups can serve as anchor points for cross-linking in hydrogels, enabling the development of advanced drug delivery systems or tissue engineering scaffolds. Furthermore, these functional groups can be utilized for surface functionalization, creating biomimetic surfaces or immobilizing peptides for biosensing applications. The ability to precisely control the stereochemistry via the D-configuration also opens avenues for creating materials with specific chiral recognition properties.
Computational Studies on Conformational Preferences and Reactivity Profiles
A deeper understanding of the conformational preferences and reactivity profiles of this compound is crucial for optimizing its use in synthesis and predicting its behavior in biological systems. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, can provide invaluable insights into these aspects chemicke-listy.cz.
Future research should leverage these computational tools to map the conformational landscape of this compound, both in isolation and when incorporated into peptide chains. Understanding how the Fmoc group and the extended, flexible aminosuberic acid side chain influence peptide folding and secondary structure is essential nih.govlibretexts.orgic.ac.ukunifi.itmdpi.com. Furthermore, computational studies can predict the reactivity of the molecule's functional groups under various synthetic conditions, helping to identify potential side reactions, such as epimerization or unwanted cyclizations, and guiding the development of optimized reaction protocols. Such analyses are key to designing peptides with desired structural integrity and predictable biological activity.
Q & A
Q. What are the standard protocols for synthesizing and purifying Fmoc-D-Asu-OH in solid-phase peptide synthesis (SPPS)?
this compound is typically synthesized using Fmoc-based SPPS protocols. The Fmoc group is introduced via a coupling reaction with HBTU/HOBt or HATU as activators, followed by deprotection with 20% piperidine in DMF. Purification involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical HPLC and mass spectrometry (LC-MS) are used to confirm purity (>95%) and identity .
Q. How should stock solutions of this compound be prepared to ensure stability?
Dissolve this compound in anhydrous DMSO (10 mM) to prevent hydrolysis. For aqueous compatibility, dilute with 1% acetic acid or a 1:1 DMSO:water mixture. Vortex and sonicate (37°C, 15 minutes) to ensure complete dissolution. Aliquot and store at -20°C for ≤1 month; avoid repeated freeze-thaw cycles .
Q. What storage conditions are optimal for this compound to prevent degradation?
Store lyophilized powder at -20°C in a desiccator. For solutions, use anhydrous DMSO and maintain at -80°C for long-term stability (≤6 months). Avoid exposure to moisture, light, and basic conditions, which accelerate Fmoc-group cleavage .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Steric hindrance can reduce coupling efficiency. Use high-performance activators like HATU or PyAOP (1:1 molar ratio with amino acid) in DMF. Pre-activate the amino acid for 5 minutes before coupling. Double coupling (2 × 30 minutes) and microwave-assisted SPPS (50°C, 10 minutes) improve incorporation rates .
Q. What strategies mitigate side reactions during this compound incorporation in SPPS?
Racemization and aspartimide formation are common issues. Minimize by:
Q. How can orthogonal protection strategies be applied to this compound for branched peptide synthesis?
Use Alloc or ivDde groups for side-chain protection (e.g., Alloc on Dab residues), which can be selectively removed with Pd(PPh₃)₄ or hydrazine, respectively. This allows sequential deprotection and coupling for branched architectures .
Q. What analytical methods validate the structural integrity of this compound in complex peptides?
Q. How does this compound perform in microwave-assisted SPPS compared to conventional methods?
Microwave irradiation (50°C, 10–20 W) reduces coupling times (5–10 minutes vs. 30–60 minutes) and improves yields by 10–15%. However, monitor for aspartimide formation using LC-MS, as elevated temperatures may increase side reactions .
Q. What solvent systems resolve solubility challenges of this compound in hydrophobic peptide sequences?
For poorly soluble intermediates, use 30% hexafluoroisopropanol (HFIP) in DCM or 0.1% acetic acid in DMF. Sonication at 37°C and gradual solvent addition (5% increments) enhance solubility .
Q. How can this compound be incorporated into peptidomimetics targeting enzyme inhibition?
Design pseudopeptides by replacing natural residues with this compound. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity. Validate inhibition via fluorescence-based assays (e.g., FRET substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
